Borane, dibromoethyl-

Description

Thematic Overview and Research Significance in Organoborane Chemistry

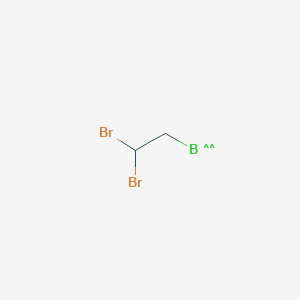

Borane (B79455), dibromoethyl-, with the chemical formula C2H5BBr2, is an organoboron compound characterized by an ethyl group and two bromine atoms attached to a central boron atom. Its significance in organoborane chemistry stems from the unique interplay of the electron-donating ethyl group and the electron-withdrawing bromine atoms. This electronic structure imparts a distinct reactivity to the boron center, making it a subject of interest for synthetic chemists.

Organoboranes are widely recognized for their versatile applications in chemical synthesis, largely due to the pioneering work of Nobel laureate Herbert C. Brown on hydroboration. Current time information in Bangalore, IN. Dihalogenated organoboranes, such as dibromoethylborane, are valuable intermediates. The presence of two labile bromide groups allows for sequential substitution reactions, enabling the controlled introduction of different functional groups onto the boron atom. This step-wise functionalization is a powerful tool for the construction of complex molecular architectures.

Research in this area often focuses on harnessing the Lewis acidity of the boron center and the reactivity of the carbon-boron and boron-halogen bonds. The ethyl group in dibromoethylborane influences the steric and electronic properties of the molecule, which in turn affects its reactivity in processes like cross-coupling reactions, reductions, and the formation of boronate esters. The study of such compounds contributes to a deeper understanding of fundamental reaction mechanisms in organoboron chemistry.

Interdisciplinary Context within Boron and Halogen Chemistry

The study of Borane, dibromoethyl- is inherently interdisciplinary, situated at the intersection of boron chemistry and halogen chemistry. Boron, a metalloid, exhibits a rich and diverse chemistry, forming a vast array of compounds with unique bonding and electronic properties. Current time information in Bangalore, IN. Halogen chemistry, on the other hand, deals with the properties and reactions of the highly reactive non-metal elements.

The combination of boron and bromine in one molecule creates a synergistic effect. The strong Lewis acidity of the boron center is modulated by the electronegative bromine atoms, influencing its interaction with Lewis bases. Furthermore, the boron-bromine bonds are susceptible to cleavage, making them excellent leaving groups in nucleophilic substitution reactions. This reactivity is central to the utility of dibromoethylborane as a synthetic building block.

From a materials science perspective, organoboron compounds are precursors to boron-containing polymers and ceramics, which can possess interesting thermal and electronic properties. The incorporation of halogens can further modify these properties. In theoretical chemistry, computational studies on molecules like dibromoethylborane provide insights into bonding theories, reaction energetics, and molecular orbital interactions, contributing to the broader understanding of chemical structure and reactivity.

Evolution of Research Trajectories in Dihalogenated Boranes

The investigation of dihalogenated boranes has evolved significantly over the past decades. Early research in organoboron chemistry laid the foundation by developing methods for the synthesis of simple alkyl- and arylboranes. The subsequent exploration of halogenated derivatives opened up new avenues for synthetic transformations.

Initially, research focused on the preparation and basic reactivity of simple dihaloboranes. Over time, the focus has shifted towards more complex and functionalized dihalogenated organoboranes. This has been driven by the increasing demand for highly selective and efficient synthetic methods in areas such as pharmaceutical and materials chemistry.

Modern research trajectories in this field include the development of catalytic methods for the synthesis of dihalogenated boranes, moving away from stoichiometric reagents to more sustainable processes. There is also a growing interest in the asymmetric synthesis of chiral dihalogenated boranes, which are valuable precursors for the synthesis of enantiomerically pure compounds. Furthermore, the application of advanced spectroscopic and computational techniques is enabling a more detailed and nuanced understanding of the structure and reactivity of these fascinating molecules. The continued exploration of compounds like Borane, dibromoethyl- is expected to lead to the discovery of new reactions and the development of innovative synthetic strategies.

Properties

CAS No. |

17933-10-7 |

|---|---|

Molecular Formula |

C2H3BBr2 |

Molecular Weight |

197.67 g/mol |

InChI |

InChI=1S/C2H3BBr2/c3-1-2(4)5/h2H,1H2 |

InChI Key |

KGEPEJLYEJBHNK-UHFFFAOYSA-N |

SMILES |

[B]CC(Br)Br |

Canonical SMILES |

[B]CC(Br)Br |

Synonyms |

Ethyldibromoborane |

Origin of Product |

United States |

Synthetic Methodologies for Dibromoethylborane and Its Precursors

Advanced Synthetic Routes and Reaction Pathways

Strategic Approaches to Carbon-Boron and Boron-Halogen Bond Formation

The construction of the ethyl-boron bond in dibromoethylborane is typically achieved through two main strategies: the hydroboration of ethylene (B1197577) or the reaction of an ethyl organometallic reagent with a boron trihalide.

Hydroboration of Ethylene: The addition of a boron-hydrogen bond across the double bond of ethylene is a direct method to form the C-B bond. While diborane (B8814927) (B₂H₆) itself can be used, the reaction with ethylene tends to produce a mixture of mono-, di-, and triethylboranes. wikipedia.org To achieve better control and selectivity, haloboranes are employed. The hydroboration of ethylene with dibromoborane (B81526) (HBBr₂) or its complexes, such as dibromoborane-dimethyl sulfide (B99878) (HBBr₂·SMe₂), offers a more direct route to ethyl-substituted bromoboranes. acs.org The reaction proceeds via a four-membered transition state, leading to the syn-addition of the H-B bond across the double bond. libretexts.org

Redistribution Reactions: A widely used and convenient method for the synthesis of alkyldihaloboranes is the redistribution reaction between a trialkylborane and a boron trihalide. researchgate.netacs.orgrsc.org For the synthesis of dibromoethylborane, triethylborane (B153662) (Et₃B) is reacted with boron tribromide (BBr₃). This reaction is typically driven by the statistical exchange of alkyl and halide substituents on the boron centers to reach an equilibrium. By controlling the stoichiometry of the reactants, the formation of dibromoethylborane can be favored. For instance, reacting two equivalents of BBr₃ with one equivalent of Et₃B will predominantly yield EtBBr₂. researchgate.net

The general equation for this redistribution is:

2 BBr₃ + Et₃B ⇌ 3 EtBBr₂

This method is advantageous due to the commercial availability of both triethylborane and boron tribromide. wikipedia.orgchemistrysteps.com

Regioselective and Stereoselective Synthesis of Substituted Ethylborane Scaffolds

While dibromoethylborane itself is achiral, the principles of regioselective and stereoselective synthesis are crucial when preparing substituted ethylborane precursors, which can then be converted to the corresponding dibromoethylboranes.

Regioselectivity in Hydroboration: The hydroboration of substituted ethylenes (e.g., vinyl halides, allylic systems) with haloboranes exhibits distinct regioselectivity. Generally, the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov addition). wikipedia.orgmasterorganicchemistry.comyoutube.comacs.org However, electronic effects of substituents can significantly influence this outcome. For instance, in the hydroboration of fluoroolefins with dichloroborane, the regioselectivity is not solely dictated by sterics, indicating a strong electronic influence from the fluorine substituents. uwo.ca Haloboranes, being more Lewis acidic than borane (B79455), are particularly sensitive to these electronic differences. york.ac.uk

Stereoselective Synthesis: The synthesis of chiral, non-racemic ethylborane derivatives can be achieved through asymmetric hydroboration using chiral borane reagents. rsc.orgbeilstein-journals.orgrsc.orgnih.govscribd.com Although not directly applicable to the synthesis of the parent dibromoethylborane, this methodology is vital for creating optically active precursors. For example, the allylboration of aldehydes with chiral allyldialkylboranes can produce homoallylic alcohols with high enantioselectivity. rsc.org Subsequent functional group transformations could, in principle, lead to chiral substituted ethylboranes. The stereochemistry of these reactions is often controlled by the steric and electronic properties of the chiral auxiliary on the borane reagent.

Catalytic Methods in Dibromoethylborane Synthesis

While stoichiometric methods are common, catalytic approaches for the formation of carbon-boron bonds are of increasing interest due to their efficiency and atom economy.

Catalytic Hydroboration: The hydroboration of ethylene can be catalyzed by transition metal complexes. researchgate.net These catalysts can facilitate the addition of borane hydrides to alkenes under milder conditions and with potentially different selectivities compared to uncatalyzed reactions. While specific examples for the catalytic synthesis of dibromoethylborane are not extensively documented, the general principles of catalytic hydroboration are applicable. For instance, cobalt-catalyzed borylation of arenes has been shown to be enhanced by the presence of alkenes, which act as hydrogen acceptors. nih.gov This suggests the potential for developing catalytic systems where an alkene substrate can influence the reactivity and efficiency of the borylation process.

Catalytic Borylation: Direct C-H borylation of ethane (B1197151) is a challenging but highly desirable route. While significant progress has been made in the catalytic borylation of C(sp²)–H and C(sp³)–H bonds in more complex molecules, the direct borylation of ethane to form an ethylboron species remains an area of active research. acs.orgthieme-connect.comacs.org Such a method, if developed, could provide a direct and atom-economical route to ethylborane precursors.

Mechanistic Investigations of Dibromoethylborane Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product distribution.

Reaction Kinetics and Transition State Analysis of Boron Halogenation

The formation of dibromoethylborane via the redistribution reaction of triethylborane and boron tribromide is believed to proceed through a series of bimolecular exchange steps. The reaction likely involves a four-centered transition state where alkyl and bromo groups are exchanged between boron atoms. beilstein-journals.org

Kinetic studies of similar redistribution reactions involving boranes and boron trihalides have shown them to be second-order processes. york.ac.uk The rate of these reactions is influenced by the nature of the alkyl and halide groups. Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the structures and energies of the transition states involved in these exchange reactions. chemistrysteps.com For instance, theoretical studies on the hydroboration of alkenes have detailed the four-center transition state where the B-C and C-H bonds are formed concertedly. researchgate.net Similar computational approaches can be applied to model the transition states in the redistribution reaction leading to dibromoethylborane.

Influence of Ligand and Solvent Systems on Reaction Mechanism

The choice of solvent and the presence of coordinating ligands can have a profound impact on the mechanism and outcome of borane reactions.

Solvent Effects: Solvents can influence the rate and equilibrium of redistribution reactions. Coordinating solvents like tetrahydrofuran (B95107) (THF) can form complexes with boranes, altering their reactivity. libretexts.orgumich.edu For example, in the hydroboration reaction, THF can form a stable complex with borane (BH₃·THF), which then acts as the hydroborating agent. umich.edu The dissociation of such a complex is often a key step in the reaction mechanism. thieme-connect.comnih.govorganic-chemistry.org In the context of dibromoethylborane synthesis via redistribution, the solvent can influence the equilibrium position by solvating the various borane species to different extents.

Ligand Effects: In catalytic systems, ligands play a crucial role in determining the activity and selectivity of the catalyst. rsc.orgorganic-chemistry.org For instance, in transition metal-catalyzed borylation reactions, the electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal center can dictate the regioselectivity and efficiency of the C-H activation and borylation steps. rsc.orgscribd.com While specific catalytic systems for dibromoethylborane are not well-established, the principles of ligand design from related catalytic borylation reactions would be applicable in developing such systems. For example, bulky and electron-rich ligands on a palladium catalyst have been shown to improve the stereoselectivity of Negishi couplings involving alkenyl halides.

Interactive Data Table: Representative Synthetic Routes to Alkyldihaloboranes

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Typical Conditions | Reference |

| Triethylborane (Et₃B) | Boron Tribromide (BBr₃) | Dibromoethylborane (EtBBr₂) ** | Redistribution | Stoichiometric mixing, neat or in an inert solvent | researchgate.net |

| Ethylene (H₂C=CH₂) | Dibromoborane (HBBr₂) | Dibromoethylborane (EtBBr₂) ** | Hydroboration | Gaseous or in solution | acs.org |

| Tri-n-hexylborane | Boron Tribromide | n-Hexyldibromoborane | Redistribution | 70 °C, 20 h | umich.edu |

| 1-Hexene | Dichloroborane-dimethyl sulfide | n-Hexyldichloroborane | Hydroboration | 0 °C to 25 °C | acs.org |

| Triethylaluminium | Trimethyl borate (B1201080) | Triethylborane | Alkylation | - | chemistrysteps.com |

Reactivity Patterns and Reaction Mechanisms of Dibromoethylborane

Fundamental Reactivity Modes of the Borane (B79455) Moiety

The core of dibromoethylborane's reactivity lies in the electronic nature of the boron atom. Its trivalent state with a vacant p-orbital confers significant Lewis acidity, making it a potent electrophile.

Lewis Acidity and Electrophilic Activation in Organoboranes

Organoboranes, in general, are characterized by their Lewis acidic nature due to the electron-deficient boron atom. chemrxiv.org This acidity is a primary driver of their reactivity, allowing them to activate a wide range of Lewis basic substrates. The Lewis acidity of boranes can be quantified using various methods, including spectroscopic techniques like ³¹P NMR, which measures the chemical shift of a phosphine (B1218219) oxide probe upon coordination to the borane. magritek.com

The Lewis acidity of haloboranes follows a trend that is counterintuitive based solely on the electronegativity of the halogens. The observed order is generally BBr₃ > BCl₃ > BF₃. magritek.com This is attributed to the degree of π-back-bonding from the halogen p-orbitals to the vacant p-orbital of the boron atom. This back-bonding is most effective for fluorine and least effective for bromine, making boron tribromide the strongest Lewis acid among the simple boron trihalides. The presence of an ethyl group in dibromoethylborane modulates this acidity, but the two bromine atoms ensure it remains a strong Lewis acid.

Table 1: Comparison of Lewis Acidity for Selected Boranes

| Borane | Lewis Acid Unit (LAU)¹ | ³¹P NMR Chemical Shift (δ, ppm) of Et₃PO Adduct² |

| BF₃·OEt₂ | 22.74 | 79.0 |

| BCl₃ | 30.98 | 84.7 |

| BBr₃ | - | 89.1 |

| B(C₆F₅)₃ | 29.6 | - |

| [Mes₂B]⁺[B(C₆F₅)₄]⁻ | 31.59 | - |

¹Data sourced from a study using fluorescent Lewis adducts. chemrxiv.org A higher LAU indicates stronger Lewis acidity. ²Data for boron trihalide adducts with triethylphosphine (B1216732) oxide. magritek.com A more downfield shift indicates stronger Lewis acidity.

Electrophilic activation of boranes, often through the abstraction of a hydride or halide, can generate highly reactive cationic boron species known as borenium ions. These species are exceptionally strong electrophiles and can participate in a variety of synthetic transformations. scholaris.ca

Halogen-Boron Synergistic Effects on Reactivity

The bromine atoms in dibromoethylborane have a profound influence on its reactivity. Their strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack. thieme-connect.deacs.org This enhanced electrophilicity is a key factor in many of the reactions of dibromoethylborane.

Furthermore, the bromine atoms themselves can act as leaving groups in substitution reactions. The interplay between the electrophilic boron center and the labile bromine atoms creates a synergistic effect that facilitates a range of transformations not typically observed with trialkylboranes. This synergy allows for sequential reactions where the boron first acts as a Lewis acid to coordinate with a substrate, followed by the displacement of one or both bromine atoms. masterorganicchemistry.com

Reaction Pathways in Complex Organic Transformations

Dibromoethylborane is anticipated to participate in a variety of fundamental organic reactions, including additions, substitutions, and rearrangements. The specific pathways are dictated by the nature of the reaction partners and the conditions employed.

Addition Reactions: Hydroboration and Carboboration Analogues

Hydroboration: The hydroboration reaction, famously developed by H.C. Brown, involves the addition of a B-H bond across a carbon-carbon double or triple bond. masterorganicchemistry.comyoutube.com While dibromoethylborane does not possess a B-H bond for direct hydroboration, it can be considered a precursor to species that do. For instance, in the presence of a hydride source, it could be reduced in situ to form a bromoethylborane species capable of hydroboration.

More directly, dihaloboranes, such as dibromoborane (B81526) (BBr₂H), are known to undergo hydroboration with alkenes and alkynes. libretexts.org These reactions typically proceed with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon atom of the double or triple bond. libretexts.orgwikipedia.org The addition is also stereospecific, occurring in a syn fashion, where the hydrogen and boron atoms add to the same face of the multiple bond. masterorganicchemistry.comwikipedia.org Subsequent oxidation or protonolysis of the resulting organoborane provides a route to alcohols, amines, or alkyl halides. science.gov It is expected that a hydroborating species derived from dibromoethylborane would follow these established principles.

Carboboration: Carboboration is the addition of a B-C and a C-C bond across a multiple bond. This reaction is less common than hydroboration but offers a powerful method for the simultaneous formation of carbon-carbon and carbon-boron bonds. The high Lewis acidity of dibromoethylborane could potentially promote carboboration-type reactions with highly nucleophilic unsaturated substrates.

Substitution Reactions: Halogen Exchange and Alkyl Transfer

The B-Br bonds in dibromoethylborane are susceptible to cleavage by nucleophiles, leading to substitution reactions at the boron center. thieme-connect.de

Halogen Exchange: Halogen exchange is a common reaction for haloboranes. iitk.ac.inwikipedia.org Dibromoethylborane can react with various nucleophilic halide sources (e.g., other metal halides) to exchange its bromine atoms for other halogens. This process is typically driven by the relative bond strengths and lattice energies of the metal halides involved.

Alkyl and Aryl Transfer: Organometallic reagents, such as organolithium or Grignard reagents, can react with dibromoethylborane to displace the bromide ions and form new carbon-boron bonds. This provides a route to synthesize mixed triorganoboranes of the type Et-B(R)₂. The reaction proceeds via the formation of a borate (B1201080) complex, followed by the expulsion of the bromide leaving group. bristol.ac.uk

Table 2: Representative Substitution Reactions of Haloboranes

| Substrate | Reagent | Product Type | General Reaction |

| R-BBr₂ | 2 R'MgX | Mixed Triorganoborane | R-BBr₂ + 2 R'MgX → R-B(R')₂ + 2 MgXBr |

| R-BBr₂ | 2 NaOR' | Dialkoxyborane | R-BBr₂ + 2 NaOR' → R-B(OR')₂ + 2 NaBr |

| R-BBr₂ | 2 LiNR'₂ | Diaminoborane | R-BBr₂ + 2 LiNR'₂ → R-B(NR'₂)₂ + 2 LiBr |

Rearrangement Reactions Involving the Borane Scaffold

Organoboranes can undergo rearrangement reactions, often driven by the formation of a more stable intermediate. bristol.ac.uk These rearrangements can involve the migration of a substituent from a carbon atom to the boron atom or vice versa.

A common type of rearrangement is the 1,2-migration of an alkyl or aryl group from a boron "ate" complex. In the context of dibromoethylborane, if it were to react with a nucleophile that also contains a leaving group on an adjacent atom, a rearrangement could be triggered. For instance, reaction with an α-halo enolate could lead to the formation of a borate intermediate, which then undergoes a 1,2-migration of the ethyl group from the boron to the α-carbon, displacing the halide. bristol.ac.uk Such rearrangements are valuable in synthetic chemistry for the construction of new carbon-carbon bonds with high stereocontrol.

Another possibility is the rearrangement of the ethyl group itself under certain conditions, although this is less common for simple alkylboranes unless a more stable carbocation can be formed, which is unlikely with an ethyl group. More plausible are rearrangements of the entire borane moiety in more complex molecules, driven by steric or electronic factors.

Limited Research Data Available for "Borane, dibromoethyl-"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research information on the chemical compound "Borane, dibromoethyl-" concerning its reactivity patterns and catalytic mechanisms. While general information on organoboranes, Lewis acidity, and their roles in organic synthesis is abundant, detailed studies focusing explicitly on dibromoethylborane are scarce.

Dibromoethylborane as a Lewis Acid Catalyst: While its structure suggests potential Lewis acidity, specific examples and mechanistic studies of its application as a catalyst in organic reactions are not readily available in the reviewed literature.

Role in Selective Organic Transformations: There is no significant body of research detailing the use of dibromoethylborane to achieve selectivity in organic synthesis.

Metal-Mediated Reactivity and Boron-Transition Metal Interactions: The interaction of dibromoethylborane with transition metals, a key aspect of the requested outline, does not appear to be a focus of existing research.

Data for Tables: The search did not yield specific experimental data, such as reaction yields, conditions, or spectroscopic information, that could be compiled into the requested data tables.

Due to this absence of specific and detailed information, it is not possible to generate a professional and authoritative article that strictly adheres to the provided outline for "Borane, dibromoethyl-". The available data is insufficient to support a comprehensive discussion of its catalytic roles and reaction mechanisms.

Advancements in Organic Synthesis with Dibromoethylborane Remain Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, specific applications and detailed research findings concerning the chemical compound "Borane, dibromoethyl-" in advanced organic synthesis remain elusive. Extensive searches for its use as a versatile synthetic reagent, its strategic utility in the total synthesis of natural products and pharmaceuticals, and its role in the development of novel synthetic methodologies have yielded no specific results.

Consequently, a detailed article structured around the requested outline, including data on carbon-carbon and carbon-heteroatom bond forming reactions, stereocontrolled synthesis, and chemo- and regioselective transformations specifically mediated by dibromoethylborane, cannot be generated at this time. The public domain of scientific research does not appear to contain in-depth studies or widespread application of this particular borane compound in the specified contexts.

General information on organoboranes highlights their significance in modern organic chemistry. They are widely recognized for their role in forming carbon-carbon and carbon-heteroatom bonds, often with high levels of stereocontrol and regioselectivity. These broader capabilities, however, cannot be specifically attributed to "Borane, dibromoethyl-" without dedicated research and documentation, which is currently unavailable.

Further investigation into private research databases or newly published, yet unindexed, studies might be necessary to uncover information on this specific compound. At present, the scientific community's collective knowledge, as reflected in accessible databases and publications, does not provide the necessary foundation to construct a scientifically accurate and detailed article on the applications of "Borane, dibromoethyl-" in advanced organic synthesis.

Information regarding "Borane, dibromoethyl-" in the requested applications is currently unavailable in the public domain.

Extensive research into the applications of the chemical compound "Borane, dibromoethyl-" in advanced organic synthesis has revealed a significant lack of specific data within the public domain concerning its role in catalyst design, optimization for borane-mediated reactions, and its use in green chemistry approaches.

Despite a thorough search of scientific literature, academic databases, and patent repositories, no detailed research findings, data tables, or specific examples pertaining to the use of dibromoethylborane in the outlined subsections could be located. The existing body of knowledge on boranes and their derivatives in catalysis and sustainable synthesis does not specifically address the contributions or applications of dibromoethylborane in these areas.

General information on borane chemistry, catalyst design principles, and green chemistry methodologies is widely available. However, the specific focus on "Borane, dibromoethyl-" as requested in the article outline did not yield the necessary detailed and scientifically accurate content for a comprehensive report.

Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on the chemical compound “Borane, dibromoethyl-” is not possible at this time due to the absence of relevant research findings and data.

Advanced Spectroscopic Characterization Methodologies for Dibromoethylborane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for probing the nuanced structural features of dibromoethylborane. By analyzing the magnetic properties of its constituent nuclei, detailed information about the molecule's electronic structure and dynamic processes can be obtained.

The electronic environment of the boron atom and the surrounding ethyl group in dibromoethylborane can be effectively characterized using ¹¹B, ¹³C, and ¹H NMR spectroscopy.

¹¹B NMR: The ¹¹B NMR spectrum provides direct insight into the coordination state and electronic nature of the boron atom. For trivalent organoboranes like dibromoethylborane, the chemical shifts typically appear in the downfield region, generally between 30 and 60 ppm. researchgate.net The specific chemical shift is sensitive to the substituents on the boron atom. The presence of two bromine atoms, which are electronegative, influences the electron density at the boron center, affecting its shielding and thus its resonance frequency. The addition of a ligand or base to the empty p-orbital of boron results in an upfield shift compared to the tricoordinate borane (B79455). sdsu.edu

¹³C NMR: ¹³C NMR spectroscopy is used to identify the carbon framework of the ethyl group. The chemical shifts of the methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons are influenced by their proximity to the boron atom and the electronegative bromine atoms. libretexts.org The carbon atom directly bonded to boron (B-CH₂) will experience a distinct chemical shift compared to the terminal methyl carbon. The coupling between ¹³C and ¹¹B nuclei, ¹J(¹³C¹¹B), can also provide valuable information about the B-C bond, though these signals can sometimes be broad. researchgate.net A linear relationship has been observed between the δ¹³C of a methyl group attached to boron and the δ¹¹B. researchgate.net

¹H NMR: ¹H NMR spectroscopy reveals the environment of the protons in the ethyl group. The spectrum would be expected to show a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from scalar coupling between the two sets of protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the dibromoboryl group. pdx.edu

A representative dataset of expected NMR chemical shifts for dibromoethylborane is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹¹B | BBr₂ | 30 - 60 |

| ¹³C | -CH₂-B | 25 - 50 |

| ¹³C | -CH₃ | 5 - 22 |

| ¹H | -CH₂-B | ~1.0 - 2.0 (quartet) |

| ¹H | -CH₃ | ~0.8 - 1.5 (triplet) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and for determining the connectivity and spatial relationships between atoms in dibromoethylborane.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their scalar coupling and thus their connectivity within the same spin system. creative-biostructure.comnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates the proton signals with the signals of directly attached carbon atoms. creative-biostructure.comuvic.ca This would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon, and another cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds. acs.org For dibromoethylborane, an HMBC spectrum could potentially show a correlation between the methyl protons and the boron-bound carbon, further confirming the ethyl group's attachment to the boron atom.

These 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the ethyl-boron linkage and the integrity of the ethyl group.

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying dynamic processes that occur on the NMR timescale, such as conformational changes and ligand exchange. youtube.com In the context of dibromoethylborane, DNMR could be employed to investigate several phenomena:

Rotation around the B-C bond: The rotation around the boron-carbon single bond may be hindered, potentially leading to different rotational isomers (conformers). At low temperatures, the signals for these conformers might be distinct in the NMR spectrum. As the temperature is increased, the rate of rotation may increase, leading to coalescence of the signals into a time-averaged spectrum. By analyzing the line shapes at different temperatures, the energy barrier for this rotation can be determined.

Ligand Exchange: Dibromoethylborane can potentially undergo ligand exchange reactions, especially in the presence of Lewis bases. diva-portal.org DNMR can be used to monitor the rate of these exchange processes. For instance, if a Lewis base coordinates to the boron atom, DNMR can provide information on the kinetics of the association and dissociation of the base. Saturation transfer difference NMR is a technique that can be used to determine if a molecule is bound to a receptor. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgedinst.com These methods are highly effective for identifying functional groups and for analyzing the conformational landscape of dibromoethylborane. measurlabs.com

The IR and Raman spectra of dibromoethylborane will exhibit a series of absorption or scattering bands corresponding to the various vibrational modes of the molecule. inphotonics.comhoriba.com The frequencies of these vibrations are characteristic of the specific bonds and functional groups present. pressbooks.pub

Key vibrational modes for dibromoethylborane would include:

B-Br Stretching: The stretching vibrations of the boron-bromine bonds are expected to appear in the far-infrared region of the spectrum.

B-C Stretching: The stretching vibration of the boron-carbon bond will also be present, providing direct evidence for the ethyl-boron linkage.

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl group will appear in the typical region for sp³ C-H stretches (~2850-3000 cm⁻¹).

CH₂ and CH₃ Bending Modes: Various bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene and methyl groups will be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). rsc.org

The table below summarizes some of the expected characteristic vibrational frequencies for dibromoethylborane.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| B-Br Stretch | B-Br | Far-IR region |

| B-C Stretch | B-C | ~1100 - 1200 |

| C-H Stretch | sp³ C-H | ~2850 - 3000 |

| CH₂ Scissoring | -CH₂- | ~1450 - 1470 |

| CH₃ Asymmetric Deformation | -CH₃ | ~1430 - 1470 |

| CH₃ Symmetric Deformation | -CH₃ | ~1375 - 1385 |

The presence and positions of these bands in the IR and Raman spectra serve as a molecular fingerprint, confirming the identity and purity of dibromoethylborane.

Vibrational spectroscopy is a sensitive tool for studying conformational isomerism. Different conformers of dibromoethylborane, arising from rotation around the B-C bond, will have slightly different vibrational frequencies. researchgate.net

By analyzing the IR and Raman spectra at different temperatures, it may be possible to identify the presence of multiple conformers. For instance, some vibrational bands might appear as doublets or show changes in their relative intensities as the temperature is varied, indicating a shift in the equilibrium between different conformers. stackexchange.com Computational calculations are often used in conjunction with experimental spectra to assign specific vibrational features to particular conformers. stackexchange.com This approach allows for the determination of the relative stabilities of the different conformations of dibromoethylborane.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio (m/z) of ions. nih.gov For a molecule like dibromoethylborane, it is crucial for confirming the molecular weight and deducing structural features through controlled fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.comlabmanager.com This precision enables the confident assignment of an elemental formula from the measured mass, a task that is impossible with low-resolution instruments which only provide a nominal mass. bioanalysis-zone.com The presence of two bromine atoms and a boron atom in dibromoethylborane results in a distinctive isotopic pattern. Boron exists as ¹⁰B and ¹¹B, while bromine exists as ⁷⁹Br and ⁸¹Br. HRMS can resolve these individual isotopologues, and the measured mass can be compared against the theoretical exact mass for the proposed formula, C₂H₅BBr₂.

The unparalleled precision of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, is essential for distinguishing dibromoethylborane from other potential compounds that may have the same nominal mass but different elemental compositions. labmanager.comnih.gov

Table 1: Illustrative HRMS Data for Major Isotopologues of Dibromoethylborane (C₂H₅BBr₂) This table presents calculated theoretical values to illustrate the data obtained from HRMS analysis.

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₂H₅¹¹B⁷⁹Br₂ | 215.8841 | 40.8 |

| C₂H₅¹¹B⁷⁹Br⁸¹Br | 217.8821 | 80.2 |

| C₂H₅¹¹B⁸¹Br₂ | 219.8800 | 39.4 |

| C₂H₅¹⁰B⁷⁹Br₂ | 214.8875 | 10.2 |

| C₂H₅¹⁰B⁷⁹Br⁸¹Br | 216.8854 | 20.0 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate molecular structure. nih.govwikipedia.org The process involves multiple stages of mass analysis: first, a specific "precursor ion" (typically the molecular ion) is selected, then it is fragmented through collision-induced dissociation (CID), and finally, the resulting "product ions" are mass-analyzed. nationalmaglab.orgencyclopedia.pub The fragmentation pattern provides a virtual roadmap of the molecule's connectivity.

For dibromoethylborane, the molecular ion ([C₂H₅BBr₂]⁺˙) would be selected as the precursor. Fragmentation could proceed through several pathways, including the loss of a bromine radical (Br•), cleavage of the carbon-boron bond to lose an ethyl radical (•C₂H₅), or elimination of hydrogen bromide (HBr). Analyzing the masses of the resulting product ions allows for the unambiguous confirmation of the ethyl-B-Br₂ structure.

Table 2: Plausible MS/MS Fragmentation Pathways for the Dibromoethylborane Molecular Ion This table outlines hypothetical fragmentation data that could be generated in an MS/MS experiment to confirm the structure.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Fragment |

|---|---|---|---|

| [C₂H₅¹¹B⁷⁹Br⁸¹Br]⁺˙ (217.9) | Br• (78.9) | [C₂H₅¹¹B⁸¹Br]⁺ (139.0) | Ethyl-bromoborenium ion |

| [C₂H₅¹¹B⁷⁹Br⁸¹Br]⁺˙ (217.9) | Br• (80.9) | [C₂H₅¹¹B⁷⁹Br]⁺ (137.0) | Ethyl-bromoborenium ion |

| [C₂H₅¹¹B⁷⁹Br⁸¹Br]⁺˙ (217.9) | •C₂H₅ (29.0) | [H¹¹B⁷⁹Br⁸¹Br]⁺˙ (188.8) | Dibromoborane (B81526) radical ion |

X-ray Crystallography and Diffraction Techniques

While mass spectrometry provides structural clues in the gas phase, diffraction techniques offer the definitive solid-state structure of a molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.combruker.com By irradiating a single, well-ordered crystal with X-rays, a unique diffraction pattern is generated. youtube.com Analysis of this pattern allows for the calculation of exact atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous molecular structure.

If a suitable single crystal of dibromoethylborane could be grown, SC-XRD would provide definitive data on its geometry. This would include the precise lengths of the C-C, C-B, and B-Br bonds, as well as the C-C-B and Br-B-Br bond angles, confirming the coordination around the boron center. This information is crucial for understanding the steric and electronic properties of the molecule.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for Dibromoethylborane This table provides an example of the type of crystallographic data that would be obtained from a successful SC-XRD experiment.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.15 |

| b (Å) | 9.88 |

| c (Å) | 10.21 |

| β (°) | 98.5 |

| Volume (ų) | 613.4 |

| Z (molecules/unit cell) | 4 |

| C-B Bond Length (Å) | 1.56 |

| B-Br Bond Length (Å) | 1.90 |

| C-C-B Bond Angle (°) | 118.5 |

Electron Diffraction and Powder Diffraction Studies of Crystalline Forms

When suitable single crystals are not available, other diffraction methods can provide valuable structural information. nih.gov Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline or powdered samples. wikipedia.orgyoutube.com It is an excellent tool for phase identification, assessing sample purity, and determining unit cell parameters by comparing the experimental diffractogram to simulated patterns. youtube.com

Electron diffraction is a powerful technique for analyzing extremely small crystals, often nanometers in size, which are far too small for conventional X-ray diffraction. utoronto.carfi.ac.uk Because electrons interact much more strongly with matter than X-rays, diffraction patterns can be obtained from vanishingly small sample amounts. rfi.ac.uk For a compound like dibromoethylborane, which may be difficult to crystallize into large single crystals, electron diffraction could be a viable alternative for obtaining unit cell information.

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Beyond static structural characterization, advanced spectroscopic techniques can be employed to probe reaction mechanisms and identify transient intermediates. Techniques such as photoionization and photoelectron photoion coincidence spectroscopy, often utilizing tunable synchrotron radiation, are designed to detect highly reactive species like radicals and other short-lived intermediates in the gas phase. rsc.org

In the context of dibromoethylborane, these methods could be applied to study its formation, for example, in a reaction between ethylene (B1197577) and dibromoborane, or to investigate its subsequent reactivity. By setting up an in situ experiment, it would be possible to ionize and detect reaction intermediates as they are formed, providing direct evidence for proposed reaction pathways. This level of mechanistic detail is critical for controlling reaction outcomes and designing new synthetic methodologies involving organoborane reagents. These advanced techniques offer a window into the dynamic chemical processes that govern the behavior of dibromoethylborane, complementing the structural information provided by mass spectrometry and diffraction.

In Situ Spectroscopic Monitoring of Dibromoethylborane Reactions

In situ spectroscopy allows for the continuous monitoring of a chemical reaction under its actual process conditions, providing a wealth of data on kinetics, reaction progress, and the behavior of key species without the need for extractive sampling. mt.commanchester.ac.uk This methodology is particularly powerful for air- and moisture-sensitive compounds like dibromoethylborane, as it avoids disturbing the reaction environment. mt.com

Among the various techniques, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is exceptionally well-suited for observing reactions involving dibromoethylborane. mt.com The ATR method utilizes an internal reflection element that is brought into direct contact with the reaction mixture. An infrared beam is passed through the ATR crystal in such a way that it creates an evanescent wave, which penetrates a short distance into the sample. mt.com This shallow penetration depth is ideal for analyzing optically dense and concentrated reaction solutions common in organometallic chemistry. mt.com

In a typical application, the progress of a substitution reaction of dibromoethylborane with a nucleophile (e.g., an alcohol or amine) can be tracked. The consumption of dibromoethylborane would be observed by the decrease in absorbance of its characteristic vibrational bands, particularly those associated with the B-Br and B-C bonds. Simultaneously, the formation of the product would be evidenced by the appearance of new spectral features corresponding to the newly formed bonds. This real-time tracking allows for the generation of detailed concentration profiles for reactants, intermediates, and products as a function of time. mt.comyoutube.com This data is crucial for performing detailed kinetic analysis to determine reaction orders, rate constants, and activation parameters, providing deep mechanistic insight. whiterose.ac.ukmdpi.com

The quantitative data obtained from in situ FTIR can be represented in kinetic profile tables, which are fundamental for reaction optimization and mechanistic studies.

Table 1: Representative Kinetic Data from In Situ FTIR Monitoring of a Hypothetical Reaction: C₂H₅BBr₂ + Nu → C₂H₅B(Br)Nu + Br⁻

| Reaction Time (seconds) | Dibromoethylborane Conc. (mol/L) | Product Conc. (mol/L) |

|---|---|---|

| 0 | 0.500 | 0.000 |

| 30 | 0.415 | 0.085 |

| 60 | 0.344 | 0.156 |

| 120 | 0.237 | 0.263 |

| 240 | 0.112 | 0.388 |

| 360 | 0.053 | 0.447 |

Time-Resolved Spectroscopy for Reaction Intermediates

Many chemical transformations of dibromoethylborane likely proceed through highly reactive, short-lived intermediates that cannot be detected by conventional spectroscopic methods. Time-resolved spectroscopy encompasses a suite of "pump-probe" techniques designed to observe these fleeting species on timescales ranging from picoseconds to milliseconds. acs.orgnih.gov In a typical experiment, a short laser pulse (the "pump") initiates a reaction, and a second, delayed pulse (the "probe") interrogates the sample to record a spectrum of the species present at that precise moment. bris.ac.uk

For dibromoethylborane, potential reaction intermediates could include Lewis acid-base adducts, borenium ions (three-coordinate boron cations), or boryl radicals. nih.govucl.ac.uk Time-Resolved Infrared (TRIR) spectroscopy is a particularly powerful technique as it provides structural information about these intermediates through their unique vibrational fingerprints. bris.ac.ukresearchgate.net This method has been successfully applied to unravel complex, multi-step reaction mechanisms in related organoboron systems, distinguishing between pathways such as single electron transfer (SET) and iodine atom transfer (IAT) by directly observing the relevant intermediates. acs.orgnih.govbris.ac.uk

For instance, in a hypothetical photochemically induced reaction, TRIR could be used to detect a transient three-coordinate borenium species formed after the light-induced dissociation of a ligand from a four-coordinate dibromoethylborane complex. The TRIR spectrum would show the disappearance of the ground-state reactant bands and the emergence of new, sharp bands corresponding to the vibrational modes of the borenium intermediate. By varying the delay time between the pump and probe pulses, the formation and decay kinetics of this intermediate can be precisely measured. nih.gov

Complementary techniques such as time-resolved fluorescence and transient absorption spectroscopy can also provide kinetic data, while Electron Spin Resonance (ESR) spectroscopy is essential for the unambiguous detection and characterization of any paramagnetic intermediates, such as ethylboryl radicals, that may form. ucl.ac.ukacs.orgnih.gov

Table 2: Hypothetical Transient Intermediates in Dibromoethylborane Reactions and Their Potential Characterization by Time-Resolved Spectroscopy

| Intermediate Species | Plausible Generation Method | Key Spectroscopic Signature (TRIR) | Expected Lifetime |

|---|---|---|---|

| [C₂H₅BBr(L)]⁺ (Borenium Ion) | Photodissociation from [C₂H₅BBr₂(L)] | Strong B-Br stretch (~1100-1200 cm⁻¹) | Nanoseconds to Microseconds |

| [C₂H₅BBr₂]⁻ (Radical Anion) | Single Electron Transfer (SET) | Shifted B-Br modes; Detectable by ESR | Microseconds |

| C₂H₅B(Br)• (Boryl Radical) | Homolytic cleavage of B-Br bond | B-Br stretch; Detectable by ESR | Picoseconds to Nanoseconds |

Computational and Theoretical Investigations of Dibromoethylborane

Quantum Chemical Calculations of Electronic Structure and Bondingconicet.gov.arru.nlwikipedia.orglibretexts.orgaps.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. cam.ac.ukmdpi.com These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about the electronic structure and bonding. ru.nlyoutube.com

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry and Stabilityru.nllibretexts.orgpennylane.aiusd.edu

To investigate the molecular structure of dibromoethylborane, computational chemists would typically employ ab initio and Density Functional Theory (DFT) methods. researchoutreach.orgarxiv.org Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. ru.nlupenn.edu DFT, a popular alternative, calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. arxiv.orgnih.gov

A crucial first step in any computational study is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. libretexts.orgpennylane.ai This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. ru.nl The accuracy of the resulting geometry is dependent on the level of theory and the basis set used. nih.gov

For dibromoethylborane, these calculations would yield key structural parameters. While specific data for this molecule is not available, a hypothetical table of optimized geometrical parameters is presented below to illustrate the typical output of such a study.

Hypothetical Optimized Geometrical Parameters for Dibromoethylborane (Calculated at a specified level of theory, e.g., B3LYP/6-311G(d,p))

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| B-C1 | e.g., 1.56 |

| C1-C2 | e.g., 1.54 |

| B-Br1 | e.g., 2.01 |

| B-Br2 | e.g., 2.01 |

| C-H | e.g., 1.09-1.10 |

| **Bond Angles (°) ** | |

| C1-B-Br1 | e.g., 121.0 |

| C1-B-Br2 | e.g., 121.0 |

| Br1-B-Br2 | e.g., 118.0 |

| B-C1-C2 | e.g., 115.0 |

Note: The values in this table are illustrative examples and not actual calculated data for dibromoethylborane.

The stability of the molecule would be confirmed by a frequency calculation, which should yield no imaginary frequencies for a true energy minimum. conicet.gov.ar

Analysis of Molecular Orbitals and Electron Density Distributionslibretexts.orgaps.orgarxiv.org

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of electrons. libretexts.orgarxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. arxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Analysis of the electron density distribution provides insights into the charge distribution and polarity of the molecule. A molecular electrostatic potential (MEP) map, for instance, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For dibromoethylborane, one would expect a region of positive potential around the boron atom due to the electronegativity of the bromine atoms.

Bond Order and Electronic Delocalization Analysis within the Borane (B79455) Systemwikipedia.orguni-muenchen.dewisc.eduq-chem.com

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals of a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. wikipedia.orguni-muenchen.deq-chem.com NBO analysis provides information on atomic charges, hybridization of orbitals, and the strength of bonds. wisc.edu

A key feature of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electronic delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These interactions, often described using second-order perturbation theory, reveal hyperconjugative effects that contribute to molecular stability. In the case of dibromoethylborane, delocalization from the C-H and C-C sigma bonds into the empty p-orbital of the boron atom would be of particular interest.

Prediction of Reactivity and Reaction Pathwaysresearchgate.netnih.govnih.govgithub.comarxiv.org

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. researchgate.netnih.govnih.govgithub.comarxiv.org

Transition State Characterization and Reaction Barrier Calculationsmdpi.comnih.govrsc.org

To study a chemical reaction computationally, one must identify the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. nih.gov Various algorithms exist to locate transition states, and their successful identification is confirmed by a frequency calculation, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate. conicet.gov.arrsc.org

Once the transition state is located, the activation energy (the energy difference between the transition state and the reactants) can be calculated. mdpi.com This energy barrier is a critical factor in determining the rate of a reaction. For dibromoethylborane, one could, for example, compute the activation barriers for its reaction with various nucleophiles to understand its reactivity profile.

Hypothetical Reaction Energy Profile Data (Illustrative example for a generic reaction of Dibromoethylborane)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | e.g., +15.2 |

Note: The values in this table are for illustrative purposes only.

Computational Prediction of Regio- and Stereoselectivity in Borane Reactionsnih.gov

Many reactions involving organoboranes exhibit high regioselectivity (the preference for one direction of bond making or breaking over others) and stereoselectivity (the preference for the formation of one stereoisomer over another). Computational methods can be used to predict these outcomes by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation barrier will be the most favored, and the corresponding product will be the major one. nih.gov

For instance, in the hydroboration of an unsymmetrical alkene with a hypothetical borane reagent, DFT calculations could be used to determine the transition state energies for the addition of the boron to either of the two double-bonded carbons. The difference in these energies would allow for a prediction of the regioselectivity of the reaction.

Molecular Dynamics Simulations of Reactivity and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a reactive species like dibromoethylborane, MD simulations can illuminate its behavior in various chemical environments, providing a time-resolved perspective on its reactivity and conformational flexibility.

Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanical methods, allows for the simulation of chemical reactions, including bond-breaking and bond-forming events. researchgate.net This approach could be used to model the hydrolysis of dibromoethylborane or its participation in hydroboration reactions, tracking the atomic trajectories as reactants transform into products. digitellinc.com Such simulations can reveal detailed reaction mechanisms and identify transient intermediates that are challenging to detect experimentally.

Classical MD simulations, which rely on predefined force fields, are computationally less expensive and can be used to study longer timescale phenomena, such as the conformational dynamics of the ethyl group. ucsb.edu The rotation around the carbon-carbon and boron-carbon bonds of dibromoethylborane leads to various conformers. MD simulations can explore the potential energy surface, determining the relative populations of different staggered and eclipsed conformations and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule's shape influences its reactivity.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. cardiff.ac.uk Density Functional Theory (DFT) is the most common and reliable method for this purpose. nih.govworktribe.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organoboron compounds, with ¹¹B NMR being particularly informative. nih.gov However, interpreting the spectra can be complex. Computational prediction of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, has become a standard tool to assist in structural assignment. nih.govpnas.orgacs.org

By calculating the theoretical ¹¹B, ¹³C, and ¹H NMR chemical shifts for a proposed structure like dibromoethylborane, chemists can compare the predicted values to the experimental spectrum. uow.edu.au A strong correlation between the calculated and observed shifts provides powerful evidence for the proposed structure. This is especially useful for distinguishing between isomers or identifying transient species in a reaction mixture. nih.govcore.ac.uk Linear regression analysis is often used to scale the calculated isotropic shielding constants to improve the accuracy of the predicted chemical shifts, with root-mean-square deviation (RMSD) values often falling within 3-4 ppm for ¹¹B NMR. nih.govacs.org

Table 1: Illustrative Comparison of Hypothetical Experimental and Computationally Predicted NMR Chemical Shifts (ppm) for Dibromoethylborane. This table demonstrates the typical data generated in a computational study to validate a molecular structure.

| Nucleus | Atom Position | Hypothetical Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) (DFT/GIAO) |

| ¹¹B | B | 65.2 | 64.8 |

| ¹³C | -CH₂-B | 15.8 | 16.5 |

| ¹³C | -CH₃ | 10.1 | 10.9 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. uni-siegen.de Computational chemistry can calculate these vibrational frequencies from first principles. rsc.org The process begins with finding a stationary point on the potential energy surface through geometry optimization. psu.edu Subsequent frequency calculations yield a set of normal modes and their corresponding frequencies and intensities, which can be plotted to generate a theoretical IR or Raman spectrum.

For dibromoethylborane, this would allow for the assignment of specific absorption bands to particular molecular motions, such as the B-Br stretching, B-C stretching, C-C stretching, and various C-H bending modes. Comparing the computed spectrum with the experimental one helps confirm the molecule's structure and functional groups. cardiff.ac.uk Scaling factors are often applied to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, improving agreement with experimental data. psu.edu

Table 2: Illustrative Calculated Vibrational Frequencies and Mode Assignments for Dibromoethylborane. This table exemplifies the output of a vibrational frequency calculation, assigning specific molecular motions to predicted spectral peaks.

| Vibrational Mode | Functional Group | Hypothetical Calculated Frequency (cm⁻¹) |

| C-H Asymmetric Stretch | -CH₃ | 2985 |

| C-H Symmetric Stretch | -CH₂- | 2890 |

| C-H Scissoring | -CH₂- | 1450 |

| C-C Stretch | C-C | 1150 |

| B-C Stretch | B-C | 980 |

| B-Br Asymmetric Stretch | BBr₂ | 750 |

| B-Br Symmetric Stretch | BBr₂ | 620 |

Development of Computational Models for Boron Chemistry

The unique electronic nature of boron, particularly its Lewis acidity and tendency to form multicenter bonds, presents distinct challenges for computational modeling. researchgate.netresearchgate.net This has spurred the development of specialized theoretical models and methods tailored specifically for boron chemistry. acs.orgicmab.es

Force fields are the empirical energy functions that underpin classical molecular dynamics simulations. uoa.gr Developing accurate and transferable force fields for organoboranes is a significant challenge. mdpi.comnih.gov Standard force fields developed for common organic molecules often fail to describe the unique bonding and electrostatic environment of the boron atom. psu.eduresearchgate.net For instance, accurately modeling the partial charges and van der Waals parameters for a trivalent boron center covalently bonded to both carbon and halogen atoms requires careful parameterization. nih.govacs.org

The process involves generating parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. mdpi.com These parameters are typically derived by fitting to high-level quantum mechanical calculations or experimental data. psu.edu The lack of comprehensive parameters for diverse boron-containing compounds has historically limited the scope and accuracy of large-scale simulations, such as those involving organoborane interactions with biomolecules or materials. nih.gov Recent efforts have focused on creating robust parameter sets for various boronic acids and boronates to enable more reliable molecular dynamics simulations. mdpi.comnih.gov

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, and its application to boron chemistry is a burgeoning field. themoonlight.ioarxiv.orgnih.gov ML models can be trained on large datasets of computed or experimental results to predict molecular properties and reaction outcomes with high speed and accuracy. bohrium.comneurips.ccresearchgate.net

In the context of boranes, ML has been used to predict key properties like Lewis acidity, often using the Fluoride Ion Affinity (FIA) as a metric. themoonlight.ioresearchgate.net By analyzing a set of known boranes, a trained model can rapidly estimate the Lewis acidity of new, unstudied compounds, accelerating the design of novel catalysts. arxiv.org Furthermore, machine learning is being applied to predict the outcomes of complex chemical reactions. bohrium.comarxiv.org For organoboranes, this could involve predicting the regioselectivity of borylation reactions or the yield of a given transformation under specific conditions. nih.gov These data-driven approaches, which can learn from subtle patterns in chemical data that may not be obvious to human researchers, hold immense promise for accelerating the discovery and optimization of reactions involving compounds like dibromoethylborane. arxiv.orgacs.org

Scientific Focus: The Chemical Compound “Borane, dibromoethyl-”

Despite a comprehensive search of scientific literature and chemical databases, detailed information specifically concerning the chemical compound “Borane, dibromoethyl-” (also known as dibromo(ethyl)borane or ethylboron dibromide) is exceptionally scarce. Publicly available research, including synthesis protocols, characterization data, and reactivity studies, appears to be limited or not indexed in readily accessible scientific repositories. Therefore, a thorough and scientifically accurate article structured around the requested detailed outline cannot be generated at this time.

The field of organoboron chemistry is vast, with extensive research on various alkylboron halides. These compounds are recognized for their utility in organic synthesis, acting as versatile intermediates. General principles governing their reactivity, such as their Lewis acidic nature and participation in cross-coupling reactions, are well-established. However, the specific properties and reactions of dibromoethylborane remain largely undocumented in the searched literature.

The intended article was to be structured as follows:

Polymeric and Supramolecular Assemblies Involving Dibromoethylborane

The incorporation of boron into polymer backbones has been a subject of significant interest due to the unique electronic and structural properties that the boron center imparts. Dibromoethylborane, with its two reactive bromine substituents and an ethyl group attached to a boron atom, represents a potentially valuable, though not extensively explored, building block for the creation of novel polymeric and supramolecular structures. The Lewis acidic nature of the boron center and the presence of two leaving groups allow for its participation in various polymerization and self-assembly processes.

The primary role of organoboranes in polymer science often revolves around their use as catalysts or initiators for polymerization reactions. epo.org However, their direct integration into the polymer chain offers a pathway to materials with unique thermal, optical, and electronic properties. While specific research focusing exclusively on the polymeric applications of dibromoethylborane is limited, its utility has been noted in the formation of specialized inorganic polymers.

One documented application of dibromoethylborane is in the synthesis of polyborosilazanes. Current time information in Bangalore, IN. These polymers are of interest for their potential as precursors to ceramic materials. In this context, dibromoethylborane can be reacted with silylamines to form copolymers. The boron sites in the resulting polymer chain can influence the final properties of the ceramic obtained after pyrolysis. A patent for producing polyborosilazane mentions dibromoethylborane as one of the possible organoboron compounds for creating copolymers. epo.org

The general reaction involves the treatment of organo(hydro)polysilazanes with an organoboron compound, such as dibromoethylborane, to facilitate cross-linking and further polymerization. The components involved in such a synthesis are detailed in the table below.

Table 1: Components for the Synthesis of Polyborosilazane Copolymers

| Component Category | Example Compound | Role in Polymerization |

|---|---|---|

| Polysilazane Precursor | Organo(hydro)polysilazane | Main polymer backbone |

| Organoboron Compound | Dibromoethylborane | Cross-linking/Copolymerization agent |

Beyond this specific application, the principles of organoboron chemistry suggest further potential for dibromoethylborane in materials science. The two B-Br bonds in dibromoethylborane provide reactive sites for polycondensation reactions. For instance, reaction with di-Grignard reagents, dilithio compounds, or diols could theoretically lead to the formation of linear or cross-linked polymers where the ethylboron unit is integrated into the polymer backbone.

The Lewis acidity of the boron center in the ethylboron moiety is another key feature that can be exploited in the construction of supramolecular assemblies. Lewis acids and bases can form dative bonds, leading to the self-assembly of well-defined, non-covalently linked structures. mdpi.com In a polymeric system, if dibromoethylborane were copolymerized with monomers containing Lewis basic sites (e.g., pyridine, amine, or phosphine (B1218219) groups), the boron centers along the polymer chain could form intra- or intermolecular Lewis acid-base adducts. This could lead to the formation of self-healing materials, where the reversible nature of the dative bond allows for the reformation of broken cross-links.

The table below outlines hypothetical polymeric and supramolecular systems that could be derived from dibromoethylborane, based on established principles of organoboron chemistry.

Table 2: Potential Polymeric and Supramolecular Systems Based on Dibromoethylborane

| System Type | Potential Co-monomer/Partner | Resulting Structure/Interaction | Potential Properties |

|---|---|---|---|

| Polycondensation Polymer | Dilithio-alkyne | Linear polymer with B-C bonds in the backbone | Conjugated material, potential semiconductor |

| Polycondensation Polymer | Aromatic diol | Polymer with B-O bonds in the backbone | Thermally stable material |

| Supramolecular Polymer | Dipyridyl-functionalized polymer | Cross-linked network via B-N dative bonds | Self-healing, stimuli-responsive material |

| Coordination Polymer | Bifunctional Lewis bases | 1D, 2D, or 3D coordination network | Porous material, catalyst support |

While comprehensive studies on such systems involving dibromoethylborane are not yet prevalent in the literature, the foundational chemistry of organoboranes provides a strong basis for these future applications. epo.org The development of such materials would offer new avenues for creating advanced polymers with tunable properties based on the unique characteristics of the ethylboron moiety.

Emerging Research Directions and Future Perspectives in Dibromoethylborane Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of highly reactive reagents like organohaloboranes are often hampered by challenges in controlling reaction conditions, managing exotherms, and ensuring safety and reproducibility, especially on a large scale. beilstein-journals.orgucc.ie Continuous flow chemistry offers a robust solution to these problems by providing superior control over parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling unstable intermediates. beilstein-journals.orgucc.ie

For a compound like dibromoethylborane, flow chemistry could enable safer and more efficient synthesis routes. For example, the hydroboration of vinyl halides or the controlled halogenation of ethylboron precursors could be performed with greater precision. The use of packed-bed reactors or microreactors can enhance mixing and heat transfer, minimizing the formation of byproducts. beilstein-journals.org

Furthermore, the integration of these flow setups with automated synthesis platforms is revolutionizing chemical discovery and process optimization. fu-berlin.deyoutube.comnih.gov These platforms combine robotic handling of reagents with in-line analytical tools (e.g., NMR, IR, MS) to monitor reactions in real-time, enabling high-throughput screening of reaction conditions and rapid library synthesis. fu-berlin.deyoutube.com Applying this technology to dibromoethylborane could accelerate the discovery of its derivatives and novel reactions. An automated system could systematically explore its reactivity with a wide array of nucleophiles or its utility in cross-coupling reactions. emolecules.comsigmaaldrich.com

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Reaction Involving Dibromoethylborane

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

| Reaction Scale | Milligram to gram | Gram to kilogram | Scalability with smaller footprint |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat exchange | Improved safety and selectivity |

| Mixing | Dependent on stirring speed/vessel | Efficient and rapid diffusion mixing | Higher reproducibility and yield |

| Reaction Time | Minutes to hours | Seconds to minutes (residence time) | Increased productivity |

| Safety | Handling of bulk reactive material | Small reaction volumes at any time | Minimized risk with hazardous reagents |

This automated, data-rich approach allows for the rapid optimization of multi-step syntheses, which could be pivotal in developing practical applications for dibromoethylborane and its derivatives. nih.gov

Applications in Materials Science as Building Blocks for Functional Materials

Organoboron compounds are increasingly recognized for their utility in materials science, serving as key components in functional polymers with unique optical, electronic, and sensory properties. uni-wuerzburg.desemanticscholar.org The electron-deficient nature of the boron center can be harnessed to create materials with interesting photophysical characteristics, such as π-conjugated polymers for use in organic light-emitting diodes (OLEDs) or as chemical sensors. uni-wuerzburg.desemanticscholar.orgnih.gov

Dibromoethylborane, with its two halide leaving groups, is an ideal candidate as a monomer or cross-linking agent for the synthesis of novel boron-containing polymers. msu.edu Through condensation or cross-coupling reactions, it could be incorporated into polymer backbones, potentially imparting Lewis acidic sites that can be used for sensing anions or other analytes. semanticscholar.org The development of such "smart" materials, which change properties in response to external stimuli like light or chemicals, is a major goal in polymer science. researchgate.net

Table 2: Potential Functional Materials Derived from Dibromoethylborane

| Material Class | Potential Monomers/Co-monomers | Synthetic Strategy | Potential Properties & Applications |

| B-Doped Polyolefins | Dibromoethylborane + Diene | Metathesis Polymerization | Degradable polymers, stimuli-responsive materials. nih.gov |

| π-Conjugated Polymers | Dibromoethylborane + Aromatic Diyne | Haloboration Polymerization | Luminescent materials for OLEDs, organic electronics. nih.gov |

| Porous Organic Polymers | Dibromoethylborane + Tetra-functional linkers | Solvothermal Synthesis | Gas storage, heterogeneous catalysis, sensing. semanticscholar.org |

| Boron-Containing Polyesters | Diol derivative of Ethylborane + Dicarboxylic acid | Condensation Polymerization | Recyclable plastics, specialty elastomers. nih.gov |

Research into boron-containing polymers has shown that they can function as electrolytes for batteries, supported Lewis acid catalysts, and building blocks for dynamic supramolecular materials. scribd.com The incorporation of dibromoethylborane into such systems could lead to new materials with tailored properties for applications in energy, catalysis, and beyond. oaepublish.com

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic methods. For organoboron compounds, the interplay between Lewis acidity, steric effects, and reaction kinetics can lead to complex and sometimes unexpected reactivity. acs.orgrsc.org Modern research increasingly relies on a synergistic approach, combining experimental techniques with computational modeling to unravel these mechanistic details.

For dibromoethylborane, such a combined approach would be invaluable. Experimental methods like in-situ NMR spectroscopy could be used to track the formation of intermediates in reactions, such as the borate (B1201080) complexes formed upon addition of a nucleophile. acs.orgresearchgate.net X-ray crystallography could provide definitive structures of stable adducts or products.

These experimental data can be complemented by theoretical studies, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations can map potential energy surfaces for proposed reaction pathways, predict the structures of transient intermediates and transition states, and elucidate the electronic factors governing reactivity. nih.govresearchgate.netnih.gov For instance, computational studies could clarify the mechanism of halide displacement, the regioselectivity of potential hydroboration reactions, or the thermodynamics of polymerization processes involving dibromoethylborane. This approach has been successfully used to understand the mechanisms of other haloborane reactions, including hydrogenolysis and electrophilic cyclizations. acs.orgrsc.orgnih.gov

Sustainable and Green Chemical Syntheses Involving Boranes for Reduced Environmental Impact

The principles of green chemistry—emphasizing atom economy, reduced waste, and the use of less hazardous substances—are becoming central to modern chemical synthesis. acs.org For boron chemistry, this involves developing alternatives to traditional reagents that can be hazardous or generate significant waste. researchgate.netunacademy.com